molecular formula C14H26O4<br>[CH2CH2CO2 (CH2)3CH3]2<br>C14H26O4 B094505 Dibutyl adipate CAS No. 105-99-7

Dibutyl adipate

Cat. No. B094505
CAS RN: 105-99-7
M. Wt: 258.35 g/mol
InChI Key: XTJFFFGAUHQWII-UHFFFAOYSA-N
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Patent
US04661622

Procedure details

To a (2:1:2 mol) mixture of one mol (146 g) of adipic acid, 0.5 mol (45 g) of 1,3-butanediol and 1 mol (72 g) of n-butanol, were added 0.5 g of titanium tetrahydroxide and 60 ml of toluene, and dehydrating esterification was carried out. When acid value was decreased to 6 after 14 hours, 72 g (1 mol) of butanol was added and dehydrating esterification reaction was carried out until an acid value becomes 0.3. After a treatment for catalyst removal, distillation was carried out under reduced pressure to produce 65 g (about 25 mol%) of dibutyl adipate. Further 36 g (13 mol%) of ester-alcohol distillate fraction (160° C.-180° C./0.5 mmHg) was obtained. The yield of high boiling products was 128 g, 55% of the theoretical amount. Liquid chromatographic analysis results of these products showed that n=1 compound is less than the half and they are a mixture of total of 6 kinds of compounds including those with n=2 or greater. The bis-compound which distilled at 235° to 245° C./0.5 mmHg reduced pressure was 56 g which is only 24% of the calculated amount and the oligomer product was 72 g (produced in greater amount than bis-compound). By the addition of an excess amount of butanol, dehydrating esterification reaction is completed swiftly. However, ester interchange reaction occurred concurrently, and the terminals of the diol do not react and and an ester alcohol distillate fraction is formed. The diol is azeotropically distilled too. Although the composition of higher boiling products varies depending on reaction time, temperature, molar ratio, and the like, it was noted that the weight % of the bis compound never exceeded the half amount.
Quantity
146 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].[CH2:11](O)[CH2:12][CH:13](O)[CH3:14].[CH2:17](O)[CH2:18][CH2:19][CH3:20]>[OH-].[OH-].[OH-].[OH-].[Ti+4].C1(C)C=CC=CC=1>[C:1]([O:10][CH2:17][CH2:18][CH2:19][CH3:20])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH2:11][CH2:12][CH2:13][CH3:14])=[O:7] |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
146 g
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O
Name
Quantity
45 g
Type
reactant
Smiles
C(CC(C)O)O
Name
Quantity
72 g
Type
reactant
Smiles
C(CCC)O
Step Two
Name
Quantity
72 g
Type
reactant
Smiles
C(CCC)O
Step Three
Name
Quantity
0.5 g
Type
catalyst
Smiles
[OH-].[OH-].[OH-].[OH-].[Ti+4]
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
esterification reaction
CUSTOM
Type
CUSTOM
Details
After a treatment for catalyst removal, distillation

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(CCCCC(=O)OCCCC)(=O)OCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 65 g
YIELD: CALCULATEDPERCENTYIELD 50.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.